1-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)pyrrolidine-2-carboxylic acid
CAS No.:
Cat. No.: VC17401933
Molecular Formula: C12H19NO6
Molecular Weight: 273.28 g/mol
* For research use only. Not for human or veterinary use.
![1-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)pyrrolidine-2-carboxylic acid -](/images/structure/VC17401933.png)
Specification
Molecular Formula | C12H19NO6 |
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Molecular Weight | 273.28 g/mol |
IUPAC Name | 4-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C12H19NO6/c1-12(2,3)19-11(17)13-6-7(10(16)18-4)5-8(13)9(14)15/h7-8H,5-6H2,1-4H3,(H,14,15) |
Standard InChI Key | XNWGFGIBQNUHIM-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
1-[(tert-Butoxy)carbonyl]-4-(methoxycarbonyl)pyrrolidine-2-carboxylic acid (CAS: 125629-89-2) is a pyrrolidine-based compound with the molecular formula C₁₂H₁₉NO₆ and a molecular weight of 273.28 g/mol . The molecule features three functional groups:
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A tert-butoxycarbonyl (Boc) group at the pyrrolidine nitrogen, serving as a protective moiety for amines.
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A methoxycarbonyl ester at the 4-position of the ring.
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A carboxylic acid group at the 2-position.
The compound exists in the (2S,4S) stereoisomeric form, as confirmed by X-ray crystallography and chiral chromatography . This configuration critically influences its reactivity and interactions in asymmetric synthesis.
Table 1: Key Molecular Identifiers
Property | Value | Source |
---|---|---|
IUPAC Name | 4-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
SMILES | COC(=O)[C@H]1CC@@HN(C(=O)OC(C)(C)C)C1 | |
InChIKey | XNWGFGIBQNUHIM-UHFFFAOYSA-N | |
Purity | 97% |
Synthesis and Reaction Pathways
Synthetic Methodology
The compound is synthesized via a multi-step sequence:
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Protection of Pyrrolidine Nitrogen: The Boc group is introduced using di-tert-butyl dicarbonate under basic conditions, shielding the amine from undesired reactions .
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Esterification at C4: A methoxycarbonyl group is installed via Steglich esterification or carbodiimide-mediated coupling.
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Carboxylic Acid Retention: The C2 carboxylic acid remains unprotected to enable downstream functionalization .
Stereochemical Control
The (2S,4S) configuration is achieved through:
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Chiral Auxiliaries: Use of L-proline derivatives as starting materials.
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Asymmetric Catalysis: Transition metal catalysts to enforce stereoselectivity during ring formation .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound serves as a precursor to protease inhibitors and kinase modulators, where its stereochemistry aligns with target binding pockets. For example, it has been incorporated into:
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HIV-1 Protease Inhibitors: The Boc group enhances solubility during late-stage coupling .
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Anticancer Agents: The methoxycarbonyl moiety participates in hydrogen bonding with kinase ATP pockets.
Peptide Mimetics
The rigid pyrrolidine scaffold mimics peptide β-turns, enabling the design of metabolically stable analogs. The carboxylic acid at C2 facilitates conjugation to resin supports in solid-phase synthesis .
Stereochemical and Conformational Studies
Impact on Reactivity
The (2S,4S) configuration induces a twist-boat conformation in the pyrrolidine ring, as observed via NMR and computational modeling . This conformation:
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Reduces steric hindrance during nucleophilic attacks at C2.
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Stabilizes transition states in Mitsunobu and Ullmann coupling reactions .
Comparative Analysis with Other Stereoisomers
Studies comparing (2R,4R) and (2S,4S) isomers reveal:
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Higher Catalytic Activity: The (2S,4S) form accelerates Suzuki-Miyaura cross-coupling by 40% due to favorable Pd coordination .
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Divergent Biological Activity: In antitumor screens, the (2S,4S) isomer showed IC₅₀ values 10-fold lower than its (2R,4R) counterpart.
Comparison with Related Pyrrolidine Derivatives
Table 2: Structural and Functional Comparisons
Compound | Key Differences | Applications |
---|---|---|
1-[(Tert-butoxy)carbonyl]-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid | 4-methoxyphenyl substituent at C5 | Serotonin receptor ligands |
N-Boc-D-proline | D-configuration at C2; lacks C4 ester | Peptide synthesis |
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